REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH2:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][C:13]=1[N:14]1[CH2:19][CH2:18][CH:17]([N:20]([CH3:28])[C:21](=O)OC(C)(C)C)[CH2:16][CH2:15]1>C1COCC1>[CH3:21][N:20]([CH3:28])[CH:17]1[CH2:16][CH2:15][N:14]([C:13]2[CH:12]=[CH:11][N:10]=[CH:9][C:8]=2[NH2:7])[CH2:19][CH2:18]1 |f:0.1.2.3.4.5|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 50° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature, the reaction mixture was quenched by the dropwise addition of wet THF
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between 1N NaOH (50 mL) and diethyl ether (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1CCN(CC1)C1=C(C=NC=C1)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |